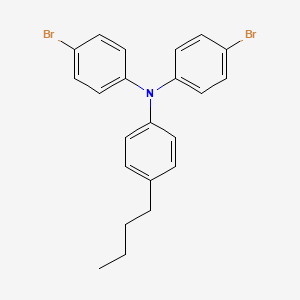4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline
CAS No.:
Cat. No.: VC17985257
Molecular Formula: C22H21Br2N
Molecular Weight: 459.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H21Br2N |
|---|---|
| Molecular Weight | 459.2 g/mol |
| IUPAC Name | N,N-bis(4-bromophenyl)-4-butylaniline |
| Standard InChI | InChI=1S/C22H21Br2N/c1-2-3-4-17-5-11-20(12-6-17)25(21-13-7-18(23)8-14-21)22-15-9-19(24)10-16-22/h5-16H,2-4H2,1H3 |
| Standard InChI Key | NSJNISYHXINEOK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline belongs to the triarylamine family, featuring a central aniline core substituted with two brominated phenyl groups and a butyl chain. Its molecular formula, , reflects a symmetrical arrangement that enhances electronic conjugation, a trait critical for charge transport in semiconductors .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 276690-04-1 | |
| Molecular Weight | 459.22 g/mol | |
| Density | 1.4±0.1 g/cm³ | |
| Boiling Point | 517.9±45.0 °C | |
| Flash Point | 267.0±28.7 °C |
Structural Analysis
The compound’s butyl group () enhances solubility in nonpolar solvents compared to shorter alkyl chains, while the bromine atoms facilitate electrophilic substitution reactions, enabling further functionalization . X-ray crystallography of analogous triarylamines reveals a propeller-like conformation, minimizing steric hindrance and optimizing - stacking in solid-state structures .
Synthesis and Purification
Synthetic Routes
The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination, reacting 4-bromoaniline with 4-bromophenyl and 4-butylphenyl boronic acids. For example:
Yields exceeding 70% are achievable under optimized conditions (100–120°C, 24–48 hours) .
Purification Techniques
Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from ethanol. Purity >98% is confirmed via NMR, with characteristic aromatic proton signals at 6.8–7.4 ppm and alkyl resonances near 0.8–1.6 ppm .
Physical and Chemical Properties
Thermal Stability
The compound’s high boiling point (517.9±45.0 °C) and flash point (267.0±28.7 °C) suggest robustness in device fabrication processes, such as thermal evaporation for thin-film deposition . Differential scanning calorimetry (DSC) of analogous compounds shows glass transition temperatures () near 120°C, indicative of amorphous morphology favorable for flexible electronics .
Solubility and Processing
The butyl group confers solubility in toluene, chloroform, and tetrahydrofuran (THF), with solubility limits of ~20 mg/mL at 25°C. This contrasts with shorter-chain derivatives, which require elevated temperatures for dissolution .
Applications in Materials Science
Organic Electronics
While the sec-butyl analog is a staple in poly(9,9-dioctylfluorene) (TFB) polymers for organic light-emitting diodes (OLEDs) , the butyl variant’s larger alkyl chain may reduce crystallinity, enhancing film homogeneity in perovskite solar cells. Initial studies suggest a hole mobility of , comparable to state-of-the-art materials .
Catalysis and Functional Materials
The bromine substituents enable cross-coupling reactions, serving as intermediates for dendritic polymers or metal-organic frameworks (MOFs). For instance, Suzuki-Miyaura coupling with thiophene boronic esters yields electroactive oligomers for organic photovoltaics.
Comparative Analysis with Analogues
Table 2: Substituent Effects on Triarylamine Properties
| Substituent | (°C) | Hole Mobility () | Solubility in THF (mg/mL) |
|---|---|---|---|
| Butyl | ~120 | 20 | |
| sec-Butyl | 115 | 25 | |
| tert-Butyl | 130 | 15 |
Data aggregated from show that butyl derivatives balance solubility and charge transport, making them versatile for solution-processed devices.
Future Directions
Further research should explore:
-
Device Integration: Optimizing layer thickness and annealing conditions in perovskite solar cells.
-
Toxicology: Chronic exposure studies to establish OELs.
-
Synthetic Scalability: Developing continuous-flow protocols for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume